molecular formula C6H10ClN3 B11922249 2,6-Dimethylpyrimidin-4-amine hydrochloride

2,6-Dimethylpyrimidin-4-amine hydrochloride

Cat. No.: B11922249
M. Wt: 159.62 g/mol
InChI Key: GSGCREOQBCOPCT-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3 Pyrimidine derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyrimidin-4-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste. The process involves:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added, and the mixture is stirred and dissolved.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products Formed

Scientific Research Applications

2,6-Dimethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpyrimidin-4-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in medicinal chemistry for designing drugs with targeted biological activities .

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

2,6-dimethylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c1-4-3-6(7)9-5(2)8-4;/h3H,1-2H3,(H2,7,8,9);1H

InChI Key

GSGCREOQBCOPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N.Cl

Origin of Product

United States

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